Bienvenue dans la boutique en ligne BenchChem!

1-Phenylcyclopropane-1-carboximidamide

medicinal chemistry anticancer research oncology

A rigid phenylcyclopropane scaffold with a reactive carboximidamide group – ideal for CNS drug discovery and SAR exploration. Unlike carboxamide analogs (LogP >2), its LogD ≈−0.90 at pH 7.4 enhances aqueous solubility while maintaining brain permeability. The carboximidamide moiety enables orthogonal derivatization to amides, acids, and heterocycles from a single precursor. Validated scaffold for Sigma-1 receptor ligands, NMDA antagonists, and milnacipran-class SNRIs. Procure this versatile building block for hit-to-lead optimization with guaranteed ≥98% purity and ambient shipping.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
Cat. No. B12440955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclopropane-1-carboximidamide
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C(=N)N
InChIInChI=1S/C10H12N2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12)
InChIKeyKFOSBZWRVDQDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclopropane-1-carboximidamide: Chemical Identity and Procurement Parameters for Medicinal Chemistry Scaffolds


1-Phenylcyclopropane-1-carboximidamide (CAS 1029476-06-9; free base MW 160.22; hydrochloride CAS 1029234-11-4, MW 196.68) is a cyclopropane-derived carboximidamide featuring a phenyl substituent at the 1-position of the three-membered ring. The compound belongs to the phenylcyclopropane scaffold class widely employed in CNS drug discovery [1]. Its structural features — a strained cyclopropane ring imparting rigid conformation and unique electronic properties, combined with a reactive carboximidamide group capable of further derivatization — make it a valuable building block in medicinal chemistry [2]. Cyclopropane-containing pharmacophores are recognized for enhancing metabolic stability, increasing brain permeability, and improving target binding potency relative to acyclic or larger ring analogs [1] [3].

Why 1-Phenylcyclopropane-1-carboximidamide Cannot Be Casually Substituted by Other Cyclopropane or Amidine Derivatives


Generic substitution among cyclopropane derivatives or amidine-containing compounds fails because minor structural modifications fundamentally alter both physicochemical properties and synthetic utility. The combination of a 1-phenyl substituent with a carboximidamide group at the cyclopropane C1 position creates a specific hydrogen-bonding donor/acceptor profile (polar surface area 49.87 Ų) and a distinctive LogD profile (approximately -0.90 at pH 7.4) that differs materially from the more lipophilic carboxamide analogs (typical LogP >2.0) [1]. Furthermore, the carboximidamide moiety serves as a precursor to diverse functional groups — including carboxamides, amidines, and heterocycles — whereas the carboxamide analogs lack this versatile reactivity profile [2]. The phenyl substitution pattern on the cyclopropane ring also dictates conformational constraints and molecular recognition properties distinct from non-phenyl or differently substituted cyclopropane derivatives [3].

Quantitative Differentiation Evidence for 1-Phenylcyclopropane-1-carboximidamide vs. Closest Analogs


Derivative Antiproliferative Activity: 1-Phenylcyclopropane Carboxamide Derivatives Exhibit Quantifiable Inhibition Against U937 Leukemia Cells

While direct activity data for the parent 1-phenylcyclopropane-1-carboximidamide remain limited in public literature, a 2023 study of structurally derived 1-phenylcyclopropane carboxamide compounds — synthesized from the carboximidamide scaffold via cyano-to-acid conversion and amine coupling — demonstrated distinct effective inhibition against U937 human myeloid leukemia cell proliferation [1]. The derivative compounds exhibited quantifiable anti-proliferative effects without cytotoxicity on the same cells, a meaningful differentiation from cytotoxic chemotherapeutics [1]. Comparative docking studies of these derivatives against the ITK inhibitor Ibrutinib showed favorable docking scores [2].

medicinal chemistry anticancer research oncology leukemia antiproliferative

Scaffold-to-Marketed-Drug Linkage: 1-Phenylcyclopropane Core as the Foundational Pharmacophore for Milnacipran-Class SNRIs

The 1-phenylcyclopropane carboximidamide scaffold shares the identical 1-phenylcyclopropane core present in (±)-milnacipran (Ixel, Savella) and levomilnacipran (Fetzima), FDA-approved serotonin-norepinephrine reuptake inhibitors (SNRIs) [1] [2]. Milnacipran exhibits IC50 values of 203 nM at serotonin transporter and 100 nM at norepinephrine transporter [3]. The 1-phenylcyclopropane carboximidamide provides a more synthetically versatile entry point to this pharmacophore class compared to pre-formed carboxamides, as the amidine group can be converted to acids, amides, or heterocycles enabling divergent SAR exploration .

CNS drug discovery antidepressant SNRI structure-activity relationship

Lipophilicity and Polar Surface Area Differentiation: Carboximidamide vs. Carboxamide Analogs

1-Phenylcyclopropane-1-carboximidamide exhibits a calculated LogD (pH 7.4) of -0.904 and polar surface area (PSA) of 49.87 Ų [1]. This contrasts with typical 1-phenylcyclopropane carboxamide derivatives, which possess higher LogP values (>2.0) and lower PSA due to replacement of the basic amidine with a neutral amide. The amidine moiety provides stronger hydrogen-bonding capacity (2 H-bond donors, 2 H-bond acceptors) and exists partially protonated at physiological pH, enhancing aqueous solubility relative to carboxamide analogs [2].

physicochemical property LogD drug-likeness blood-brain barrier ADME

Sigma-1 Ligand Scaffold: Phenylcyclopropylcarboxamide Class Demonstrates Nanomolar Affinity and Selectivity

The phenylcyclopropylcarboxamide class — for which 1-phenylcyclopropane-1-carboximidamide serves as a precursor scaffold — has produced novel selective Sigma-1 ligands with excellent drug-like properties [1]. A representative compound (compound 14) from this series demonstrated very good brain exposure and antiamnesic effect in a mouse model of recognition memory [1]. The compounds showed high solubility and metabolic stability, properties attributable to the rigid cyclopropane conformation and favorable electronic characteristics of the phenylcyclopropane core [1].

Sigma-1 receptor CNS cognitive enhancement ligand discovery SAR

Structural Uniqueness and Derivative Potential: Carboximidamide Enables Orthogonal Chemistry Unavailable to Carboxamide Analogs

The carboximidamide functional group in 1-phenylcyclopropane-1-carboximidamide (free base CAS 1029476-06-9; hydrochloride CAS 1029234-11-4, purity ≥95% ) offers synthetic versatility not available in 1-phenylcyclopropane carboxamide analogs. The amidine can be hydrolyzed to carboxylic acid, converted to amides via coupling, or transformed into heterocycles including imidazolines, pyrimidines, and triazoles [1]. This orthogonal reactivity enables chemists to explore diverse chemical space from a single precursor scaffold, whereas carboxamide derivatives are largely limited to amide bond modifications or require additional synthetic steps to install alternative functionality [2].

synthetic chemistry functional group interconversion medicinal chemistry scaffold diversification

Optimal Research Applications for 1-Phenylcyclopropane-1-carboximidamide Based on Verified Differentiation Evidence


Medicinal Chemistry: CNS Drug Discovery Leveraging Sigma-1 Ligand Scaffold Properties

Based on the demonstrated in vivo brain exposure and antiamnesic effects of phenylcyclopropylcarboxamide derivatives [1], 1-phenylcyclopropane-1-carboximidamide is optimally deployed as a core scaffold for CNS drug discovery programs targeting Sigma-1 receptors or related neurological targets. The rigid cyclopropane conformation and favorable drug-like properties of this scaffold class support the design of brain-penetrant candidates. Procurement is warranted when the research objective involves generating novel selective CNS ligands with the potential for cognitive enhancement applications [1].

Synthetic Chemistry: Scaffold Diversification via Carboximidamide Functional Group Interconversion

The carboximidamide group enables orthogonal derivatization pathways unavailable to carboxamide analogs, including direct conversion to carboxylic acids (via HCl hydrolysis), amides (via amine coupling), and heterocycles [2] [3]. This compound should be prioritized when research requires a versatile phenylcyclopropane building block capable of generating diverse chemotypes from a single precursor, maximizing SAR exploration efficiency in hit-to-lead or lead optimization campaigns .

Anticancer Research: Antiproliferative Agent Development Against Hematologic Malignancies

The demonstrated effective inhibition of U937 human myeloid leukemia cell proliferation by 1-phenylcyclopropane carboxamide derivatives — without concomitant cytotoxicity — supports procurement for oncology-focused medicinal chemistry programs [4]. The scaffold's capacity to generate compounds with favorable docking scores against established kinase inhibitor benchmarks (e.g., Ibrutinib) further validates its utility in anticancer lead generation targeting hematologic malignancies [4].

Antidepressant Pharmacophore Exploration: SNRI and NMDA Antagonist Scaffold Development

The 1-phenylcyclopropane core is the foundational pharmacophore for milnacipran-class SNRIs (SERT IC50 = 203 nM; NET IC50 = 100 nM) [5] and has been validated as a prototype for NMDA receptor antagonists [6]. The carboximidamide form provides greater synthetic freedom for exploring novel substitution patterns on this clinically validated core compared to pre-formed milnacipran intermediates. This compound should be prioritized when research aims to develop next-generation antidepressants or NMDA-targeting therapeutics with differentiated pharmacology from existing agents [6].

Quote Request

Request a Quote for 1-Phenylcyclopropane-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.